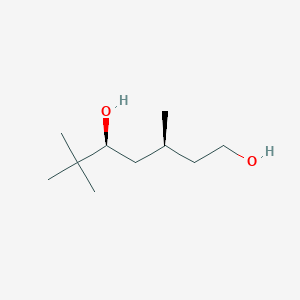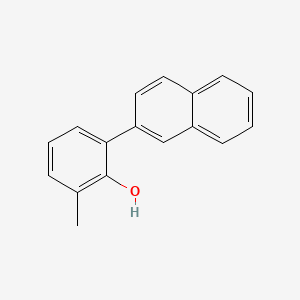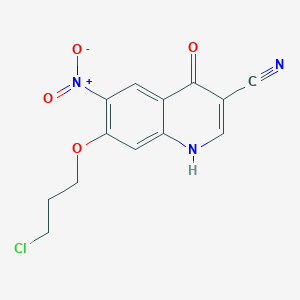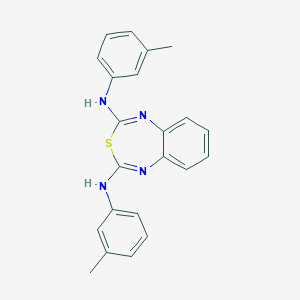
5-Methylundec-6-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylundec-6-ynal is an organic compound with the molecular formula C12H20O It is a member of the aldehyde family, characterized by the presence of a terminal aldehyde group (-CHO) and a triple bond between the sixth and seventh carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylundec-6-ynal typically involves the reaction of 1-decyne with formaldehyde in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 1-Decyne: This is achieved through the dehydrohalogenation of 1-decyne bromide using a strong base such as potassium hydroxide.
Reaction with Formaldehyde: The 1-decyne is then reacted with formaldehyde in the presence of a catalyst, such as a transition metal complex, to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylundec-6-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triple bond in this compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Methylundec-6-ynoic acid.
Reduction: 5-Methylundec-6-ynol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
5-Methylundec-6-ynal has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 5-Methylundec-6-ynal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The triple bond in the compound also allows for interactions with various biological pathways, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylcytosine: A methylated form of the DNA base cytosine, involved in gene regulation.
5-Methylundec-6-ynol: The reduced form of 5-Methylundec-6-ynal, with an alcohol group instead of an aldehyde group.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
823785-49-5 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
5-methylundec-6-ynal |
InChI |
InChI=1S/C12H20O/c1-3-4-5-6-9-12(2)10-7-8-11-13/h11-12H,3-5,7-8,10H2,1-2H3 |
Clé InChI |
ULLYIJYSWYNJNF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC(C)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)



![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)



![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)

